molecular formula C17H17N3O6S B2628825 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 942013-23-2

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2628825
CAS No.: 942013-23-2
M. Wt: 391.4
InChI Key: BLGNNASLLNMUEK-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a nitrobenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in an ethanolic solution under ultrasound irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,4-dimethylbenzenesulfonamide
  • N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide

Uniqueness

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its nitrobenzenesulfonamide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinct properties.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-26-16-9-4-12(11-15(16)19-10-2-3-17(19)21)18-27(24,25)14-7-5-13(6-8-14)20(22)23/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGNNASLLNMUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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